AVE3085

Description

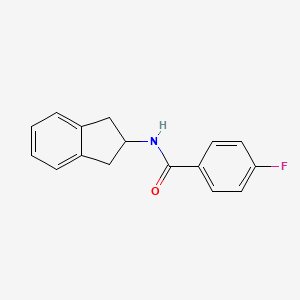

Structure

3D Structure

Propriétés

IUPAC Name |

N-(2,3-dihydro-1H-inden-2-yl)-2,2-difluoro-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2NO3/c18-17(19)22-14-6-5-12(9-15(14)23-17)16(21)20-13-7-10-3-1-2-4-11(10)8-13/h1-6,9,13H,7-8H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKCJNSDIVCXYAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)NC(=O)C3=CC4=C(C=C3)OC(O4)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

450348-85-3 | |

| Record name | AVE 3085 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0450348853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AVE-3085 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWD67BMF7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of AVE3085: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVE3085 is a novel small-molecule compound that acts as a potent enhancer of endothelial nitric oxide synthase (eNOS) transcription.[1] By upregulating the expression and activity of eNOS, the key enzyme responsible for producing nitric oxide (NO) in the vasculature, this compound offers a promising therapeutic strategy for cardiovascular diseases associated with endothelial dysfunction, such as hypertension.[1][2] This technical guide delineates the core mechanism of action of this compound, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Core Mechanism of Action: Enhancement of eNOS Transcription

The primary mechanism of action of this compound is the enhancement of eNOS gene transcription, leading to increased eNOS mRNA and protein levels.[1][2] This upregulation of eNOS results in greater bioavailability of NO, a critical signaling molecule in the cardiovascular system that mediates vasodilation, inhibits platelet aggregation, and reduces inflammation.[1] The therapeutic effects of this compound are critically dependent on the presence of functional eNOS, as its antihypertensive effects are absent in eNOS knockout mice.[1]

The transcriptional activation of eNOS by this compound has been localized to the proximal promoter region of the eNOS gene.[3] While the precise transcription factors that mediate the effects of this compound are still under investigation, studies with structurally related compounds suggest that the mechanism is independent of the transcription factor Sp1.[3][4] The increase in eNOS expression is not due to an alteration in mRNA stability.[4]

The enhanced eNOS expression and subsequent increase in NO production lead to a cascade of beneficial downstream effects, including improved endothelium-dependent vasodilation, reduction of blood pressure, and decreased oxidative stress.[1]

Signaling Pathways

Primary Signaling Pathway of this compound

This compound directly or indirectly stimulates the transcriptional machinery of the eNOS gene in endothelial cells. This leads to an increase in eNOS mRNA and protein. The elevated levels of eNOS, in the presence of its substrate L-arginine and cofactors, produce more nitric oxide. NO then diffuses to vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent vasodilation.

Attenuation of Cardiac Remodeling via Smad Signaling

In models of cardiac remodeling induced by pressure overload, this compound has been shown to attenuate hypertrophy and fibrosis.[5] This protective effect is associated with the inhibition of the Smad signaling pathway.[5] The transforming growth factor-β (TGF-β) pathway, which signals through Smad proteins, is a key driver of cardiac fibrosis.[6] this compound treatment reduces the expression and activation of the Smad signaling pathway in the heart, suggesting an indirect inhibitory effect on this pro-fibrotic cascade.[5]

Quantitative Data

In Vivo Efficacy

| Parameter | Animal Model | Treatment | Control | This compound Treated | % Change / P-value | Reference |

| Systolic Blood Pressure | Spontaneously Hypertensive Rats (SHR) | 10 mg/kg/day for 4 weeks | 170.0 ± 4.0 mmHg | 151.8 ± 1.8 mmHg | P < 0.001 | [1] |

| Maximal Acetylcholine-induced Relaxation (Aorta) | Spontaneously Hypertensive Rats (SHR) | 10 mg/kg/day for 4 weeks | 33.2 ± 3.0% | 58.0 ± 3.1% | P < 0.01 | [1] |

Ex Vivo and In Vitro Effects

| Parameter | Model | Treatment | Control | This compound Treated | % Change / P-value | Reference |

| Acetylcholine-induced Relaxation (Aorta) | Spontaneously Hypertensive Rats (SHR) | 10 µmol/L for 2 hours | 26.9 ± 4.4% | 50.2 ± 4.5% | P < 0.05 | [1] |

| eNOS Protein Expression | Primary Endothelial Cells (SHR Aorta) | 10 µmol/L for 12 hours | - | Increased | P < 0.05 | [1] |

| eNOS mRNA Expression | Aortas from WKY Rats | 10 mg/kg/day for 4 weeks | - | Upregulated | - | [1] |

| eNOS mRNA Expression | Aortas from SHR | 10 mg/kg/day for 4 weeks | - | Reversed down-regulation | - | [1] |

Experimental Protocols

Animal Studies

-

Animal Models: Adult male spontaneously hypertensive rats (SHR) and normotensive Wistar Kyoto rats (WKY) are commonly used.[1] eNOS knockout mice on a C57BL/6J background are used to demonstrate the eNOS-dependency of this compound's effects.[1]

-

Drug Administration: this compound is administered orally, typically at a dose of 10 mg/kg/day for several weeks.[1]

-

Blood Pressure Measurement: Systolic blood pressure is measured using the tail-cuff method.[1]

-

Vascular Function Assessment: Following treatment, animals are euthanized, and aortas are isolated for isometric force measurement in organ baths to assess endothelium-dependent and -independent relaxation.[1]

Western Blotting for Protein Expression

-

Tissue/Cell Lysis: Aortic tissues or cultured endothelial cells are homogenized in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against eNOS, phosphorylated eNOS (p-eNOS), nitrotyrosine, and a loading control (e.g., β-actin or GAPDH).[1]

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using image analysis software.

RT-PCR for mRNA Expression

-

RNA Extraction: Total RNA is extracted from aortic tissues or cells using a suitable RNA isolation kit.

-

Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

Real-Time PCR: The cDNA is then used as a template for real-time PCR with primers specific for eNOS and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: The relative expression of eNOS mRNA is calculated using the comparative Ct method (2-ΔΔCt).[1]

Experimental Workflow

Conclusion

This compound represents a targeted therapeutic approach for cardiovascular diseases characterized by endothelial dysfunction. Its core mechanism of action, the transcriptional upregulation of eNOS, leads to a cascade of beneficial vascular effects, including enhanced vasodilation and reduced blood pressure. The preclinical data strongly support its potential as a novel treatment for hypertension and other related cardiovascular disorders. Further research into the precise molecular targets and transcription factors involved in its action will provide deeper insights into its therapeutic potential and may pave the way for the development of next-generation eNOS enhancers.

References

- 1. This compound, an enhancer of endothelial nitric oxide synthase, restores endothelial function and reduces blood pressure in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an enhancer of endothelial nitric oxide synthase, restores endothelial function and reduces blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiatherosclerotic effects of small-molecular-weight compounds enhancing endothelial nitric-oxide synthase (eNOS) expression and preventing eNOS uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. AVE 3085, a novel endothelial nitric oxide synthase enhancer, attenuates cardiac remodeling in mice through the Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of Smad signaling cascades in cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of AVE3085 in Enhancing Nitric Oxide Bioavailability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothelial dysfunction, characterized by reduced nitric oxide (NO) bioavailability, is a key pathological feature of numerous cardiovascular diseases. AVE3085, a small molecule endothelial nitric oxide synthase (eNOS) enhancer, has emerged as a promising therapeutic agent to counteract this dysfunction. This technical guide provides an in-depth analysis of the mechanisms by which this compound enhances NO bioavailability. It summarizes key quantitative data from preclinical studies, details the experimental protocols used to evaluate its efficacy, and visually represents the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of cardiovascular drug development.

Introduction

Nitric oxide (NO), a critical signaling molecule synthesized by endothelial nitric oxide synthase (eNOS), plays a pivotal role in maintaining vascular homeostasis. It mediates vasodilation, inhibits platelet aggregation, prevents leukocyte adhesion, and suppresses smooth muscle cell proliferation. A reduction in NO bioavailability, often a consequence of decreased eNOS expression or activity, or increased NO scavenging by reactive oxygen species (ROS), leads to endothelial dysfunction. This state is a common denominator in the pathophysiology of hypertension, atherosclerosis, and diabetes-related vascular complications.[1][2]

This compound is a novel pharmacological agent designed to specifically enhance eNOS function.[2] Preclinical studies have demonstrated its efficacy in restoring endothelial function and ameliorating vascular pathologies in various disease models.[1][2][3] This guide delves into the molecular mechanisms underpinning the therapeutic effects of this compound, focusing on its impact on eNOS expression, activity, and the downstream signaling cascades that augment NO bioavailability.

Mechanism of Action of this compound

This compound primarily enhances NO bioavailability through a multi-faceted mechanism targeting the eNOS system. Its actions can be broadly categorized into:

-

Upregulation of eNOS Expression: this compound has been shown to increase the transcription of the eNOS gene (NOS3), leading to elevated levels of eNOS mRNA and protein.[2][4] This transcriptional enhancement is a key component of its long-term efficacy.

-

Enhancement of eNOS Activity: Beyond increasing its expression, this compound also promotes the enzymatic activity of eNOS. This is achieved through post-translational modifications, specifically by increasing the phosphorylation of eNOS at its activating site (Ser1177) and potentially decreasing phosphorylation at inhibitory sites.[2][5]

-

Reduction of Oxidative Stress and Reversal of eNOS Uncoupling: In pathological conditions, eNOS can become "uncoupled," producing superoxide (B77818) radicals instead of NO. This is often driven by oxidative stress and a deficiency in the essential eNOS cofactor tetrahydrobiopterin (B1682763) (BH4).[6][7] this compound has been demonstrated to reduce oxidative stress by decreasing the formation of nitrotyrosine, a marker of peroxynitrite-mediated damage, and may help to recouple eNOS, thereby restoring NO production and reducing ROS generation.[2][8]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on various parameters related to NO bioavailability.

Table 1: Effect of this compound on Endothelial Function

| Parameter | Animal Model | Treatment | Key Finding | Reference |

| Endothelium-Dependent Relaxation (EDR) to Acetylcholine | Spontaneously Hypertensive Rats (SHR) | 10 mg/kg/day orally for 4 weeks | Significantly improved EDR in aortae. | [2] |

| Endothelium-Dependent Relaxation (EDR) to Acetylcholine | db/db diabetic mice | 10 mg/kg/day orally for 7 days | Enhanced EDR in aortas, mesenteric, and renal arteries. | [1][3] |

| Flow-Dependent Dilation | db/db diabetic mice | 10 mg/kg/day orally for 7 days | Augmented attenuated flow-dependent dilatation in mesenteric resistance arteries. | [1][3] |

| Blood Pressure | Spontaneously Hypertensive Rats (SHR) | 10 mg/kg/day orally for 4 weeks | Reduced blood pressure. | [2] |

| Blood Pressure | db/db diabetic mice | 10 mg/kg/day orally for 7 days | Reduced blood pressure. | [1][3] |

| Endothelial Dysfunction induced by Homocysteine | Human Internal Mammary Artery (in vitro) | 30 µmol/L | Reversed the impairment of maximal relaxation caused by homocysteine. | [9] |

Table 2: Effect of this compound on eNOS Expression and Activity

| Parameter | Model System | Treatment | Key Finding | Reference |

| eNOS mRNA Expression | Aortae of SHR | 10 mg/kg/day orally for 4 weeks | Upregulated eNOS mRNA expression. | [2] |

| eNOS Protein Expression | Aortae of SHR | 10 mg/kg/day orally for 4 weeks | Upregulated eNOS protein expression. | [2] |

| eNOS Protein Expression | Aortae of db/db diabetic mice | 10 mg/kg/day orally for 7 days | Enhanced eNOS expression. | [1][3] |

| eNOS Protein Expression | Human Internal Mammary Artery (in vitro) | 30 µmol/L in the presence of Homocysteine | Significantly increased eNOS protein levels that were downregulated by homocysteine. | [9] |

| eNOS Phosphorylation (Ser1177) | Aortae of SHR | 10 mg/kg/day orally for 4 weeks | Enhanced eNOS phosphorylation. | [2] |

| NO Production | Primary endothelial cells from mouse aortas | 1 µmol/L | Enhanced NO production. | [1][3] |

| NO Production | Human Internal Mammary Artery (in vitro) | 30 µmol/L | Increased the production of NO. | [9] |

Table 3: Effect of this compound on Oxidative Stress

| Parameter | Animal Model | Treatment | Key Finding | Reference |

| Reactive Oxygen Species (ROS) Generation | Aortae of db/db diabetic mice | 10 mg/kg/day orally for 7 days | Lowered oxidative stress. | [1][3] |

| Nitrotyrosine Formation | Aortae of SHR | 10 mg/kg/day orally for 4 weeks | Decreased formation of nitrotyrosine. | [2] |

Signaling Pathways Modulated by this compound

This compound exerts its effects by modulating several key intracellular signaling pathways that regulate eNOS expression and activity.

Transcriptional Regulation of eNOS

This compound enhances eNOS transcription, and studies suggest this may involve the transcription factor Sp1.[10][11] While the precise mechanism is not fully elucidated, this compound appears to activate the eNOS promoter.

References

- 1. AVE 3085, a novel endothelial nitric oxide synthase enhancer, attenuates cardiac remodeling in mice through the Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an enhancer of endothelial nitric oxide synthase, restores endothelial function and reduces blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiatherosclerotic effects of small-molecular-weight compounds enhancing endothelial nitric-oxide synthase (eNOS) expression and preventing eNOS uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, an enhancer of endothelial nitric oxide synthase, restores endothelial function and reduces blood pressure in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphorylation of Akt at Thr308 regulates p‐eNOS Ser1177 during physiological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of the Phosphatidylinositol 3-Kinase/Protein Kinase Akt Pathway Mediates Nitric Oxide-Induced Endothelial Cell Migration and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The expression of Smad signaling pathway in myocardium and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Protective role of PI3-kinase-Akt-eNOS signalling pathway in intestinal injury associated with splanchnic artery occlusion shock - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rho GTPase/Rho kinase negatively regulates endothelial nitric oxide synthase phosphorylation through the inhibition of protein kinase B/Akt in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

AVE3085: A Novel eNOS Enhancer for the Restoration of Endothelial Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Endothelial dysfunction, a hallmark of many cardiovascular diseases, is primarily characterized by the reduced bioavailability of nitric oxide (NO), a critical signaling molecule produced by endothelial nitric oxide synthase (eNOS).[1][2] AVE3085 is a novel, small-molecule compound that has emerged as a promising therapeutic agent by specifically targeting and enhancing the transcription of the eNOS gene.[1][3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its multifaceted effects on endothelial function, and detailed experimental protocols for its investigation.

Mechanism of Action: Enhancing eNOS Transcription

This compound functions as an eNOS transcription enhancer, leading to an increase in both eNOS mRNA and protein levels.[1][5] This targeted action addresses the root cause of endothelial dysfunction in many pathological states where eNOS expression is downregulated.[1] Studies have shown that the beneficial effects of this compound are abolished in the presence of the transcription inhibitor actinomycin (B1170597) D and in eNOS-deficient (eNOS-/-) mice, confirming its eNOS-dependent mechanism.[1][2]

The signaling pathway for this compound's action involves the upregulation of eNOS expression, leading to increased NO production. This, in turn, contributes to improved endothelium-dependent vasorelaxation. Furthermore, this compound has been shown to enhance the phosphorylation of eNOS, further boosting its enzymatic activity.[1] In some contexts, its therapeutic effects have also been linked to the inhibition of the Smad signaling pathway, which is involved in cardiac remodeling.[6]

Figure 1: Signaling pathway of this compound's mechanism of action.

Effects on Endothelial Function

This compound has demonstrated a robust capacity to restore and improve endothelial function across various preclinical models of cardiovascular disease.

Improved Endothelium-Dependent Relaxation

A key indicator of improved endothelial function is the enhanced relaxation of blood vessels in response to stimuli that trigger NO release. Treatment with this compound has been shown to significantly improve acetylcholine (B1216132) (ACh)-induced endothelium-dependent relaxations in aortic rings from spontaneously hypertensive rats (SHRs) and diabetic db/db mice.[1][2] This effect is not observed in endothelium-denuded vessels or in the presence of NOS inhibitors, highlighting the NO-dependent nature of this functional improvement.[1]

Increased Nitric Oxide Bioavailability

By upregulating eNOS expression and activity, this compound directly increases the production of NO in endothelial cells.[2][5] This increased NO bioavailability is a cornerstone of its therapeutic effects, contributing to vasodilation, and the reduction of oxidative stress.[2]

Reduction of Oxidative Stress

Endothelial dysfunction is often accompanied by increased oxidative stress, characterized by an overproduction of reactive oxygen species (ROS).[2] this compound has been shown to mitigate oxidative stress by decreasing the formation of nitrotyrosine, a marker of NO-dependent oxidative stress.[1] Furthermore, it has been suggested that this compound may help to "recouple" eNOS, preventing it from producing superoxide (B77818) instead of NO, a phenomenon observed in various cardiovascular pathologies.[4][7]

Figure 2: Core effects of this compound on endothelial function.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.

Table 1: Effects of this compound on Endothelium-Dependent Relaxation

| Model | Treatment | Concentration/Dose | Duration | Outcome | Reference |

| Spontaneously Hypertensive Rat (SHR) Aortae | In vivo (oral) | 10 mg/kg/day | 4 weeks | Significantly improved ACh-induced relaxation | [1] |

| SHR Aortae | Ex vivo incubation | 10 µmol/L | 2 hours | Markedly increased ACh-induced relaxation | [1] |

| db/db Mouse Aortae, Mesenteric, and Renal Arteries | In vivo (oral) | 10 mg/kg/day | 7 days | Enhanced ACh-induced endothelium-dependent relaxations | [2] |

| C57BL/6J Mouse Aortae (High Glucose Culture) | In vitro co-treatment | 1 µmol/L | 48 hours | Reversed impairment of endothelium-dependent relaxation | [2] |

| Human Internal Mammary Artery (HIMA) | In vitro co-incubation with Homocysteine | 30 µmol/L | 24 hours | Protected against homocysteine-induced impairment of relaxation | [5] |

Table 2: Effects of this compound on eNOS Expression and Oxidative Stress

| Model | Treatment | Concentration/Dose | Duration | Outcome | Reference |

| SHR Aortae | In vivo (oral) | 10 mg/kg/day | 4 weeks | Increased eNOS and p-eNOS protein levels; Decreased nitrotyrosine formation | [1] |

| Primary Endothelial Cells from SHR and WKY Rat Aortae | In vitro incubation | 10 µmol/L | 12 hours | Increased eNOS expression | [1] |

| db/db Mouse Aortae | In vivo (oral) | 10 mg/kg/day | 7 days | Enhanced eNOS expression; Lowered oxidative stress | [2] |

| Human Internal Mammary Artery (HIMA) | In vitro co-incubation with Homocysteine | 30 µmol/L | 24 hours | Significantly increased eNOS protein expression | [5] |

Detailed Experimental Protocols

Isometric Force Measurement for Vascular Reactivity

This protocol is used to assess endothelium-dependent and -independent vasorelaxation in isolated arterial rings.

Figure 3: Experimental workflow for isometric force measurement.

Methodology:

-

Animal Models: Spontaneously hypertensive rats (SHRs), normotensive Wistar Kyoto (WKY) rats, or db/db mice are commonly used.[1][2] Human internal mammary artery segments can also be obtained from patients undergoing coronary artery surgery.[5]

-

Tissue Preparation: The thoracic aorta or other arteries are carefully excised and placed in Krebs solution. Adherent tissue is removed, and the vessel is cut into rings of 2-3 mm in length.[1]

-

Mounting: The rings are mounted in organ baths containing Krebs solution, maintained at 37°C, and bubbled with a 95% O2/5% CO2 gas mixture.[1]

-

Equilibration and Pre-contraction: The rings are allowed to equilibrate under an optimal resting tension. Following equilibration, the rings are pre-contracted with an agent such as phenylephrine or U46619 to induce a stable contraction.[1][5]

-

Relaxation Studies: Cumulative concentration-response curves are generated for acetylcholine (ACh) to assess endothelium-dependent relaxation. After a washout period, endothelium-independent relaxation is assessed using sodium nitroprusside (SNP).[1]

Western Blotting for Protein Expression

This technique is employed to quantify the expression levels of specific proteins, such as eNOS, phosphorylated eNOS (p-eNOS), and nitrotyrosine.[1]

Methodology:

-

Protein Extraction: Aortic tissues or cultured endothelial cells are homogenized in lysis buffer to extract total protein.[1]

-

Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-eNOS, anti-p-eNOS, anti-nitrotyrosine).[1] Subsequently, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence detection system and quantified by densitometry.[1]

Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR) for mRNA Expression

RT-PCR is used to measure the messenger RNA (mRNA) levels of the eNOS gene, providing insight into the transcriptional regulation by this compound.[1][3]

Methodology:

-

RNA Extraction: Total RNA is isolated from aortic tissues or endothelial cells using a suitable RNA extraction kit.[1]

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

PCR Amplification: The cDNA is then used as a template for PCR amplification using primers specific for the eNOS gene. A housekeeping gene (e.g., GAPDH) is also amplified for normalization.

-

Analysis: The PCR products are separated by gel electrophoresis and visualized. Quantitative real-time PCR (qPCR) can be used for more precise quantification of mRNA levels.[5]

Conclusion

This compound represents a targeted therapeutic strategy for the treatment of cardiovascular diseases characterized by endothelial dysfunction. Its mechanism of action, centered on the enhancement of eNOS transcription, directly addresses the diminished NO bioavailability that underlies these conditions. The comprehensive data from preclinical studies robustly support its efficacy in improving endothelium-dependent vasorelaxation, increasing NO production, and reducing oxidative stress. The detailed experimental protocols provided in this guide offer a foundation for further research into the therapeutic potential of this compound and other eNOS-enhancing compounds.

References

- 1. This compound, an enhancer of endothelial nitric oxide synthase, restores endothelial function and reduces blood pressure in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound, an enhancer of endothelial nitric oxide synthase, restores endothelial function and reduces blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiatherosclerotic effects of small-molecular-weight compounds enhancing endothelial nitric-oxide synthase (eNOS) expression and preventing eNOS uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endothelial nitric oxide synthase enhancer this compound reverses endothelial dysfunction induced by homocysteine in human internal mammary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AVE 3085, a novel endothelial nitric oxide synthase enhancer, attenuates cardiac remodeling in mice through the Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

The Therapeutic Potential of AVE3085 in Hypertension: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypertension, a leading risk factor for cardiovascular disease, is often characterized by endothelial dysfunction and impaired nitric oxide (NO) bioavailability. AVE3085, a novel small-molecule compound, has emerged as a promising therapeutic agent that directly targets the underlying pathophysiology of hypertension. This technical guide provides an in-depth overview of the preclinical evidence supporting the therapeutic potential of this compound. It details the compound's mechanism of action as an enhancer of endothelial nitric oxide synthase (eNOS) transcription, summarizes key quantitative data from animal studies, outlines experimental protocols, and visualizes the critical signaling pathways involved. The presented data strongly suggest that by upregulating eNOS expression and activity, this compound restores endothelial function, reduces oxidative stress, and lowers blood pressure, offering a novel therapeutic strategy for the management of hypertension.

Introduction

The vascular endothelium plays a crucial role in regulating vascular tone and homeostasis, primarily through the production of nitric oxide (NO) by endothelial nitric oxide synthase (eNOS)[1]. In hypertensive states, endothelial dysfunction is a common feature, characterized by reduced NO bioavailability[1][2]. This impairment leads to decreased vasodilation, increased vascular resistance, and a pro-inflammatory and pro-thrombotic state. Current antihypertensive therapies often target downstream pathways, but there is a clear need for novel therapeutic approaches that address the root cause of endothelial dysfunction.

This compound is a low molecular weight compound identified as a potent enhancer of eNOS transcription[1]. Its unique mechanism of action offers the potential to restore the natural vasodilatory capacity of the endothelium, thereby addressing a fundamental defect in hypertension. This document synthesizes the available preclinical data on this compound, providing a comprehensive resource for researchers and drug development professionals.

Mechanism of Action

This compound's primary mechanism of action is the enhancement of eNOS gene transcription[1][3]. This leads to an increase in eNOS mRNA and subsequently, eNOS protein expression within endothelial cells[2]. The elevated levels of eNOS result in greater NO production, which then diffuses to adjacent vascular smooth muscle cells, activating soluble guanylyl cyclase (sGC). This enzyme catalyzes the conversion of GTP to cGMP, which in turn activates protein kinase G (PKG), leading to a cascade of events that result in vasodilation and a reduction in blood pressure[4].

Furthermore, by increasing functional eNOS, this compound may help to prevent "eNOS uncoupling," a pathological state where the enzyme produces superoxide (B77818) radicals instead of NO[3]. The compound has been shown to decrease the formation of nitrotyrosine, a marker of oxidative stress, suggesting a reduction in vascular oxidative stress[2]. This dual action of enhancing NO production and reducing oxidative stress makes this compound a particularly promising candidate for treating hypertension and other cardiovascular diseases associated with endothelial dysfunction[5][6]. The effects of this compound are critically dependent on the presence of eNOS, as it has been demonstrated to have no effect on blood pressure in eNOS knockout mice[2].

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in hypertensive animal models.

Table 1: Effect of 4-Week Oral this compound (10 mg·kg·day⁻¹) Treatment on Systolic Blood Pressure [2]

| Animal Model | Treatment Group | Systolic Blood Pressure (mmHg) | P-value |

| Spontaneously Hypertensive Rats (SHR) | Control | 170.0 ± 4.0 | < 0.001 vs. Control |

| This compound | 151.8 ± 1.8 | ||

| Wistar Kyoto Rats (WKY) | Control | 121.5 ± 4.2 | Not Significant |

| This compound | 114.8 ± 2.3 | ||

| eNOS Knockout Mice | Without this compound | Significantly higher than Wild-Type | Not Significant |

| With this compound (8 weeks) | No effect |

Table 2: Effect of 4-Week this compound Treatment on Aortic eNOS and p-eNOS Protein Levels in SHR [2]

| Protein | Treatment Group | Relative Expression (vs. WKY Control) |

| eNOS | SHR Control | Reduced |

| SHR + this compound | Increased | |

| p-eNOS | SHR Control | Reduced |

| SHR + this compound | Increased |

Table 3: Effect of 4-Week this compound Treatment on Aortic eNOS mRNA Expression [2]

| Animal Model | Treatment Group | Relative eNOS mRNA Expression |

| Wistar Kyoto Rats (WKY) | Control | Baseline |

| This compound | Up-regulated | |

| Spontaneously Hypertensive Rats (SHR) | Control | Significantly Reduced vs. WKY |

| This compound | Reversed Down-regulation |

Table 4: Effect of this compound on Endothelium-Dependent Relaxation in SHR Aortae [2]

| Treatment Duration | Parameter | SHR Control | SHR + this compound | P-value |

| 4 Weeks (in vivo) | Emax to Acetylcholine (B1216132) | 33.2 ± 3.0% | 58.0 ± 3.1% | < 0.01 |

| 2 Hours (ex vivo incubation) | ACh-induced relaxation | 26.9 ± 4.4% | 50.2 ± 4.5% | < 0.05 |

Experimental Protocols

Animal Models and Drug Administration

-

Animals: Adult male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar Kyoto (WKY) rats (6 months old) were used. eNOS knockout mice were also utilized to confirm the eNOS-dependent mechanism. All animal procedures were conducted in accordance with institutional guidelines.[2]

-

Drug Administration: this compound was administered orally at a dose of 10 mg·kg·day⁻¹ for 4 weeks.[2]

Blood Pressure Measurement

-

Method: Systolic blood pressure was measured using a non-invasive tail-cuff method. A pulse transducer detected the pressure signal from the tail artery, which was recorded and analyzed using specialized software. Measurements were taken multiple times for each animal to obtain an average value.[2]

Isometric Force Measurement (Vascular Reactivity)

-

Preparation: The thoracic aorta was dissected and cleaned of connective tissue. Aortic rings of 2-3 mm in length were mounted in organ baths containing Krebs solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂.[2]

-

Protocol: The rings were gradually stretched to an optimal resting tension. After an equilibration period, the rings were pre-contracted with phenylephrine. Cumulative concentration-response curves to acetylcholine (an endothelium-dependent vasodilator) and sodium nitroprusside (an endothelium-independent vasodilator) were generated to assess vascular relaxation.[2]

Western Blotting

-

Purpose: To determine the protein expression of eNOS, phosphorylated-eNOS (p-eNOS), and nitrotyrosine in aortic tissue.[2]

-

Methodology: Aortic tissues were homogenized in lysis buffer. Protein concentrations were determined using a BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against eNOS, p-eNOS, nitrotyrosine, and a loading control (e.g., β-actin). After washing, the membranes were incubated with horseradish peroxidase-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence detection system and quantified by densitometry.[2]

Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR)

-

Purpose: To measure the mRNA expression of eNOS in aortic tissue.[2]

-

Methodology: Total RNA was extracted from aortic tissues using TRIzol reagent. The RNA concentration and purity were determined by spectrophotometry. First-strand cDNA was synthesized from the total RNA using a reverse transcriptase enzyme. The resulting cDNA was then used as a template for PCR amplification with specific primers for eNOS and a housekeeping gene (e.g., GAPDH). The PCR products were separated by agarose (B213101) gel electrophoresis and visualized with ethidium (B1194527) bromide. The band intensities were quantified to determine the relative mRNA expression levels.[2]

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to the therapeutic action of this compound.

References

- 1. This compound, an enhancer of endothelial nitric oxide synthase, restores endothelial function and reduces blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an enhancer of endothelial nitric oxide synthase, restores endothelial function and reduces blood pressure in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiatherosclerotic effects of small-molecular-weight compounds enhancing endothelial nitric-oxide synthase (eNOS) expression and preventing eNOS uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. New Therapeutic Implications of Endothelial Nitric Oxide Synthase (eNOS) Function/Dysfunction in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Highly Diluted Antibodies to eNOS Restore Endothelium Function in Aortic Rings From Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on AVE3085 and Cardiac Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on AVE3085, a novel small-molecule enhancer of endothelial nitric oxide synthase (eNOS), and its potential therapeutic role in mitigating cardiac remodeling. The following sections detail the experimental findings, methodologies, and implicated signaling pathways from key preclinical studies.

Core Findings: Attenuation of Cardiac Remodeling

Preliminary studies have demonstrated the efficacy of this compound in counteracting cardiac remodeling in a pressure-overload mouse model.[1] Chronic administration of this compound has been shown to significantly reduce key markers of cardiac hypertrophy and fibrosis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from a pivotal study investigating the effects of this compound on cardiac remodeling induced by aortic banding in mice.[1]

Table 1: Effects of this compound on Cardiac Hypertrophy Markers

| Parameter | Aortic Banding (Control) | Aortic Banding + this compound | P-value |

| Left Ventricular Weight / Body Weight (mg/g) | Increased | Significantly Decreased | <0.05 |

| Mean Myocyte Diameter (µm) | Increased | Significantly Decreased | <0.05 |

Table 2: Effects of this compound on Hypertrophic Gene Expression

| Gene Marker | Aortic Banding (Control) | Aortic Banding + this compound | P-value |

| Atrial Natriuretic Peptide (ANP) | Increased | Significantly Decreased | <0.05 |

| β-Myosin Heavy Chain (β-MHC) | Increased | Significantly Decreased | <0.05 |

Table 3: Effects of this compound on Cardiac Fibrosis

| Parameter | Aortic Banding (Control) | Aortic Banding + this compound | P-value |

| Collagen Deposition Area (%) | Increased | Significantly Decreased | <0.05 |

Implicated Signaling Pathway: Inhibition of Smad Signaling

The cardioprotective effects of this compound in the context of cardiac remodeling are believed to be mediated through the inhibition of the Smad signaling pathway.[1] In response to pressure overload, the Smad pathway is activated, leading to the transcription of genes involved in fibrosis and hypertrophy. This compound treatment was found to reduce the expression and activation of components of this pathway.[1]

Caption: Proposed mechanism of this compound in attenuating cardiac remodeling.

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies of this compound.

In Vivo Model of Cardiac Remodeling

A murine model of pressure-overload cardiac remodeling was established using the aortic banding technique.[1]

-

Animal Model: Male C57BL/6 mice were utilized for this study.[1]

-

Surgical Procedure:

-

Mice were anesthetized.

-

A thoracotomy was performed to expose the aortic arch.

-

A suture was tied around the aorta between the innominate and left common carotid arteries to induce a partial constriction.

-

Sham-operated animals underwent the same procedure without the aortic constriction.

-

-

Drug Administration:

Caption: Experimental workflow for the in vivo study of this compound.

Assessment of Cardiac Function and Remodeling

-

Echocardiography: Transthoracic echocardiography was performed to assess cardiac function and dimensions.

-

Histological Analysis:

-

Heart sections were stained with hematoxylin (B73222) and eosin (B541160) (H&E) to measure myocyte cross-sectional area.

-

Masson's trichrome staining was used to quantify the extent of cardiac fibrosis.

-

-

Gene Expression Analysis:

-

Real-time quantitative polymerase chain reaction (RT-qPCR) was employed to measure the mRNA levels of hypertrophic markers, including ANP and β-MHC.

-

-

Protein Analysis:

-

Western blotting was used to determine the protein levels of components of the Smad signaling pathway.

-

Studies in Spontaneously Hypertensive Rats (SHR)

This compound has also been investigated for its effects on endothelial dysfunction in spontaneously hypertensive rats (SHRs), a model of genetic hypertension.[2][3][4]

-

Animal Model: Adult male SHRs and normotensive Wistar Kyoto (WKY) rats as controls.[3]

-

Drug Administration: this compound was administered orally at a dose of 10 mg/kg/day for 4 weeks.[3][4]

-

Key Methodologies:

-

Isometric Force Measurement: Isolated aortic rings were used to assess endothelium-dependent relaxation in response to acetylcholine.[2][3][4]

-

Western Blotting: Aortic tissue was analyzed for the protein expression of eNOS, phosphorylated eNOS (p-eNOS), and nitrotyrosine.[2][3][4]

-

RT-PCR: eNOS mRNA expression in the aorta was quantified.[2][3][4]

-

Concluding Remarks

The preliminary data strongly suggest that this compound, through its action as an eNOS enhancer, holds promise as a therapeutic agent for cardiac remodeling. Its ability to attenuate hypertrophy and fibrosis in a preclinical model of pressure overload, likely via inhibition of the Smad signaling pathway, warrants further investigation. The restoration of endothelial function in hypertensive models further supports its potential cardiovascular benefits. Future studies, including long-term efficacy and safety assessments, are necessary to translate these promising preclinical findings into clinical applications. As of now, no clinical trials for this compound have been registered.[5]

References

- 1. AVE 3085, a novel endothelial nitric oxide synthase enhancer, attenuates cardiac remodeling in mice through the Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, an enhancer of endothelial nitric oxide synthase, restores endothelial function and reduces blood pressure in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an enhancer of endothelial nitric oxide synthase, restores endothelial function and reduces blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

AVE3085 for Research in Diabetic Vasculopathy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diabetic vasculopathy, a major complication of diabetes mellitus, is characterized by endothelial dysfunction, a condition largely driven by reduced bioavailability of nitric oxide (NO). AVE3085 is a small molecule eNOS (endothelial nitric oxide synthase) transcription enhancer that has demonstrated significant promise in preclinical models by improving endothelial function. This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, preclinical data, and relevant experimental protocols to support further research and development in the context of diabetic vasculopathy. While extensive preclinical data exists, it is important to note that publicly available information regarding specific IC50/EC50 values, detailed pharmacokinetics, and clinical trial data in diabetic vasculopathy is limited.

Mechanism of Action

This compound's primary mechanism of action is the enhancement of eNOS transcription, leading to increased eNOS mRNA and protein expression. This results in greater production of NO, a critical signaling molecule for maintaining vascular homeostasis. In the setting of diabetic vasculopathy, which is often characterized by eNOS uncoupling and increased oxidative stress, this compound helps restore normal endothelial function.

Key aspects of its mechanism include:

-

eNOS Promoter Activation: this compound enhances eNOS promoter activity. Studies have localized the responsible cis-element to the proximal 263 base pairs of the promoter region. This activation appears to be independent of the transcription factor Sp1[1][2].

-

Increased eNOS Expression and Phosphorylation: Treatment with this compound leads to a significant increase in both total eNOS and phosphorylated eNOS (at serine 1177), the active form of the enzyme[3][4].

-

Reduction of Oxidative Stress: this compound has been shown to decrease the formation of nitrotyrosine, a marker of NO-dependent oxidative stress[3][4]. It also reduces the expression of key NADPH oxidase subunits, p22phox and Nox2, which are major sources of reactive oxygen species (ROS) in the vasculature[1].

-

Modulation of Smad Signaling: In models of cardiac remodeling, this compound treatment has been shown to reduce the expression and activation of the Smad signaling pathway, suggesting a role in mitigating fibrosis[2].

Preclinical Data

This compound has been evaluated in various preclinical models of endothelial dysfunction, including those relevant to diabetic vasculopathy.

In Vitro Data

-

Endothelial Cell Studies: In primary cultures of aortic endothelial cells, this compound (10 µmol/L) significantly increased eNOS expression. This effect was inhibited by the transcription inhibitor actinomycin (B1170597) D, confirming its action at the transcriptional level[3].

In Vivo Data

-

Diabetic Rat Model: In a streptozotocin-induced diabetic rat model, chronic oral administration of this compound (10 mg/kg/day) for 48 days resulted in:

-

A significant increase in eNOS production.

-

Improved vascular function.

-

Reduced vascular inflammation. It is noteworthy that these effects were observed without altering blood pressure or glucose levels in this model.

-

-

Hypertensive Rat Model: In spontaneously hypertensive rats (SHRs), oral administration of this compound (10 mg/kg/day) for 4 weeks led to:

-

Improved endothelium-dependent relaxation in the aorta[3][4].

-

Increased eNOS and phosphorylated eNOS levels[3].

-

Reduced nitrotyrosine formation[3].

-

A significant reduction in systolic blood pressure[3][4]. The anti-hypertensive effect was absent in eNOS knockout mice, confirming the eNOS-dependent mechanism[3][4].

-

-

Diabetic Mouse Model: In db/db mice, a model of type 2 diabetes, this compound (10 mg/kg/day, orally for 7 days) was shown to:

-

Reduce blood pressure.

-

Enhance endothelium-dependent relaxations.

-

Lower oxidative stress.

-

Quantitative Data Summary

| Parameter | Model System | Treatment | Result | Reference |

| eNOS Expression | Primary Rat Aortic Endothelial Cells | 10 µmol/L this compound for 12h | Significant increase in eNOS protein | [3] |

| eNOS mRNA Expression | Aortae of Spontaneously Hypertensive Rats | 10 mg/kg/day this compound for 4 weeks | Reversal of down-regulated eNOS mRNA | [3] |

| eNOS Protein Expression | Aortae of Spontaneously Hypertensive Rats | 10 mg/kg/day this compound for 4 weeks | Increased eNOS protein levels | [3] |

| Phosphorylated eNOS (Ser1177) | Aortae of Spontaneously Hypertensive Rats | 10 mg/kg/day this compound for 4 weeks | Increased p-eNOS levels | [3] |

| Endothelium-Dependent Relaxation | Aortae of Spontaneously Hypertensive Rats | 10 mg/kg/day this compound for 4 weeks | Emax improved from 33.2 ± 3.0% to 58.0 ± 3.1% | [4] |

| Nitrotyrosine Formation | Aortae of Spontaneously Hypertensive Rats | 10 mg/kg/day this compound for 4 weeks | Significant reduction in nitrotyrosine levels | [3] |

| Blood Pressure | Spontaneously Hypertensive Rats | 10 mg/kg/day this compound for 4 weeks | Reduction in systolic blood pressure | [3][4] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Diabetic Vasculopathy

Caption: this compound enhances eNOS transcription, leading to increased NO production, which counteracts diabetic endothelial dysfunction by promoting vasodilation and reducing oxidative stress and inflammation.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for evaluating this compound's effect on vascular function in a diabetic animal model, from treatment to molecular and functional analysis.

Experimental Protocols

The following are generalized protocols for key experiments cited in this compound research. Researchers should optimize these protocols for their specific laboratory conditions and reagents.

Western Blot for eNOS, Phosphorylated-eNOS, and Nitrotyrosine

Objective: To quantify the protein expression of total eNOS, its active phosphorylated form (p-eNOS), and nitrotyrosine as a marker of oxidative stress in aortic tissue.

Methodology:

-

Protein Extraction:

-

Homogenize frozen aortic tissue in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Electrotransfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for eNOS, p-eNOS (Ser1177), and nitrotyrosine overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again with TBST.

-

-

Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

-

RT-PCR for eNOS mRNA Quantification

Objective: To measure the relative abundance of eNOS messenger RNA (mRNA) in aortic tissue.

Methodology:

-

RNA Extraction:

-

Homogenize frozen aortic tissue in a suitable lysis reagent (e.g., TRIzol).

-

Extract total RNA following the manufacturer's protocol.

-

Assess RNA quality and quantity using spectrophotometry.

-

-

Reverse Transcription (cDNA Synthesis):

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

-

Polymerase Chain Reaction (PCR):

-

Perform PCR using the synthesized cDNA as a template, specific primers for eNOS, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Use a thermal cycler with an appropriate cycling program (denaturation, annealing, and extension steps).

-

-

Analysis:

-

Separate the PCR products by agarose (B213101) gel electrophoresis.

-

Visualize the DNA bands using a fluorescent dye (e.g., ethidium (B1194527) bromide).

-

Quantify the band intensities and normalize the eNOS signal to the housekeeping gene to determine the relative mRNA expression. For more precise quantification, quantitative real-time PCR (qPCR) is recommended.

-

Isometric Force Measurement of Aortic Rings

Objective: To assess endothelium-dependent vasorelaxation in response to acetylcholine (B1216132) in isolated aortic rings.

Methodology:

-

Aortic Ring Preparation:

-

Excise the thoracic aorta from the animal model and place it in ice-cold Krebs-Henseleit solution.

-

Carefully clean the aorta of adhering fat and connective tissue.

-

Cut the aorta into rings of approximately 2-3 mm in length.

-

-

Mounting and Equilibration:

-

Suspend each aortic ring between two stainless steel hooks in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2.

-

Apply a baseline tension (e.g., 2g) and allow the rings to equilibrate for at least 60 minutes, with periodic washing.

-

-

Vasorelaxation Assay:

-

Pre-contract the aortic rings with a vasoconstrictor agent (e.g., phenylephrine (B352888) or KCl).

-

Once a stable contraction plateau is reached, cumulatively add increasing concentrations of a vasodilator (e.g., acetylcholine) to assess endothelium-dependent relaxation.

-

Record the changes in isometric tension using a force transducer connected to a data acquisition system.

-

-

Data Analysis:

-

Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Construct concentration-response curves and calculate the maximal relaxation (Emax).

-

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for diabetic vasculopathy by directly targeting the enhancement of eNOS expression and function. The preclinical data strongly support its efficacy in improving endothelial function and reducing oxidative stress. However, the lack of publicly available clinical trial data for diabetic vasculopathy makes it difficult to assess its translational potential fully.

Future research should focus on:

-

Elucidating the precise molecular mechanism by which this compound enhances eNOS transcription.

-

Conducting comprehensive pharmacokinetic and pharmacodynamic studies to establish a clear dose-response relationship.

-

Investigating the long-term safety and efficacy of this compound in more advanced and diverse preclinical models of diabetic complications.

-

If clinically pursued, designing and executing well-controlled clinical trials to evaluate the therapeutic potential of this compound in patients with diabetic vasculopathy. The lack of accessible clinical trial information to date suggests that its development may have been discontinued, and understanding the reasons for this would be valuable for the field.

References

- 1. researchgate.net [researchgate.net]

- 2. AVE 3085, a novel endothelial nitric oxide synthase enhancer, attenuates cardiac remodeling in mice through the Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound, an enhancer of endothelial nitric oxide synthase, restores endothelial function and reduces blood pressure in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of AVE3085 on Oxidative Stress in Vascular Walls: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of AVE3085, a novel small-molecule enhancer of endothelial nitric oxide synthase (eNOS), with a specific focus on its role in mitigating oxidative stress within the vascular wall. This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the underlying molecular pathways.

Core Mechanism of Action

This compound primarily functions by upregulating the transcription of the NOS3 gene, which encodes for eNOS.[1][2] This leads to increased eNOS protein expression and subsequent nitric oxide (NO) production.[3][4] Enhanced NO bioavailability plays a crucial role in maintaining vascular homeostasis and counteracting oxidative stress. The beneficial effects of this compound on the vascular wall are largely attributed to its ability to restore the balance between NO and reactive oxygen species (ROS).

Quantitative Effects of this compound on Vascular Function and Biomarkers

The following tables summarize the quantitative outcomes of this compound treatment in various preclinical models of endothelial dysfunction and hypertension.

Table 1: Effect of this compound on Endothelium-Dependent Relaxation (EDR)

| Model | Treatment | Concentration/Dose | Duration | Vessel Type | Improvement in EDR (Emax) | Citation |

| Spontaneously Hypertensive Rats (SHR) | This compound | 10 mg/kg/day (oral) | 4 weeks | Aorta | 58.0 ± 3.1% vs. 33.2 ± 3.0% in untreated SHR | [5] |

| Spontaneously Hypertensive Rats (SHR) | This compound | 10 µmol/L (in vitro) | 2 hours | Aorta | Significantly increased vs. untreated SHR | [5] |

| db/db Mice | This compound | 10 mg/kg/day (oral) | 7 days | Aorta, Mesenteric & Renal Arteries | Enhanced EDR to acetylcholine | [3][4] |

| C57BL/6J Mice (High Glucose) | This compound | 1 µmol/L (in vitro) | 48 hours | Aorta | Reversed impairment caused by high glucose | [3][4] |

| Human Internal Mammary Artery (Hcy) | This compound | 30 µmol/L (in vitro) | 24 hours | Internal Mammary Artery | Protected against Hcy-induced impairment | [6] |

Table 2: Effect of this compound on eNOS Expression and Oxidative Stress Markers

| Model | Treatment | Duration | Parameter | Method | Result | Citation |

| Spontaneously Hypertensive Rats (SHR) | 10 mg/kg/day (oral) | 4 weeks | eNOS protein expression | Western Blot | Increased in aorta | [1][5] |

| Spontaneously Hypertensive Rats (SHR) | 10 mg/kg/day (oral) | 4 weeks | Phosphorylated-eNOS (p-eNOS) | Western Blot | Increased in aorta | [1][5] |

| Spontaneously Hypertensive Rats (SHR) | 10 mg/kg/day (oral) | 4 weeks | eNOS mRNA expression | RT-PCR | Upregulated in aorta | [1][5] |

| Spontaneously Hypertensive Rats (SHR) | 10 mg/kg/day (oral) | 4 weeks | Nitrotyrosine formation | Western Blot | Decreased in aorta | [1][5] |

| db/db Mice | 10 mg/kg/day (oral) | 7 days | Oxidative Stress | DHE Fluorescence & EPR | Lowered in aorta | [3][4] |

| db/db Mice | 10 mg/kg/day (oral) | 7 days | eNOS expression | Western Blot | Enhanced in aorta | [3][4] |

| Human Internal Mammary Artery (Hcy) | 30 µmol/L (in vitro) | 24 hours | eNOS protein expression | ELISA | Significantly increased | [6] |

| Human Internal Mammary Artery (Hcy) | 30 µmol/L (in vitro) | 24 hours | NO production | Colorimetric Assay | Increased | [6] |

Signaling Pathways and Molecular Interactions

This compound's mechanism involves a multi-faceted approach to combatting vascular oxidative stress. It not only enhances the primary vasoprotective pathway (eNOS/NO) but also appears to downregulate sources of oxidative stress.

Primary Signaling Pathway of this compound

The core mechanism involves the transcriptional upregulation of eNOS, leading to increased NO production and subsequent vasodilation and anti-inflammatory effects.

Caption: this compound enhances eNOS gene transcription, boosting NO production.

Impact on Oxidative Stress Pathways

This compound also reduces oxidative stress by inhibiting key sources of ROS, such as NADPH oxidase, and by decreasing the formation of peroxynitrite, a highly reactive radical.

Caption: this compound reduces oxidative stress by increasing NO and inhibiting NADPH oxidase.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Isometric Force Measurement for Vascular Reactivity

This protocol is used to assess endothelium-dependent and -independent vasodilation in isolated arterial rings.

Caption: Workflow for assessing vascular reactivity in isolated aortic rings.

-

Procedure: Thoracic aortas are excised and cut into rings.[1] These rings are mounted in organ baths containing Krebs solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C. After equilibration and stretching to optimal passive tension, the rings are pre-contracted with an agent like U46619 or phenylephrine. Cumulative concentration-response curves are then generated for endothelium-dependent vasodilators (e.g., acetylcholine) and endothelium-independent vasodilators (e.g., sodium nitroprusside) to assess vascular function.[1][6]

Western Blotting for Protein Expression

This technique is employed to quantify the expression levels of key proteins such as eNOS, phosphorylated-eNOS (at Ser1177 and Thr495), and nitrotyrosine.[1][2]

-

Procedure: Aortic tissues are homogenized in lysis buffer, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated overnight at 4°C with primary antibodies specific for eNOS, p-eNOS, nitrotyrosine, or a loading control (e.g., GAPDH).[2] After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence detection system and quantified by densitometry.[1][2]

Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR) for mRNA Expression

RT-PCR is used to measure the relative abundance of eNOS mRNA, providing evidence of transcriptional regulation.[1]

-

Procedure: Total RNA is extracted from aortic tissue using a suitable kit. The RNA is then reverse-transcribed into cDNA. Real-time PCR is performed using specific primers for the eNOS gene and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of eNOS mRNA is calculated using the comparative Ct method.[1][5]

Measurement of Reactive Oxygen Species (ROS)

The levels of ROS, particularly superoxide, in the vascular wall are assessed using specific fluorescent dyes and electron paramagnetic resonance.[3][4]

-

Dihydroethidium (DHE) Fluorescence: Unfixed frozen aortic sections are incubated with DHE, which fluoresces red upon oxidation by superoxide. The fluorescence intensity is visualized using a fluorescence microscope and quantified to reflect superoxide levels.[3][4]

-

Electron Paramagnetic Resonance (EPR) Spin Trapping: Aortic segments are incubated with a spin trap (e.g., CMH) in Krebs-HEPES buffer. The EPR spectra are then recorded to provide a quantitative measure of superoxide production.[3][4]

Conclusion

This compound demonstrates a significant therapeutic potential for cardiovascular diseases associated with endothelial dysfunction and high oxidative stress. Its primary mechanism of enhancing eNOS transcription, coupled with its ability to reduce ROS production from sources like NADPH oxidase, effectively restores vascular homeostasis in preclinical models. The data strongly suggest that targeting eNOS transcription is a viable strategy for combating vascular oxidative stress. Further investigation into the precise transcriptional factors modulated by this compound will provide deeper insights into its vasoprotective effects.

References

- 1. This compound, an enhancer of endothelial nitric oxide synthase, restores endothelial function and reduces blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Endothelial nitric oxide synthase enhancer reduces oxidative stress and restores endothelial function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, an enhancer of endothelial nitric oxide synthase, restores endothelial function and reduces blood pressure in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endothelial nitric oxide synthase enhancer this compound reverses endothelial dysfunction induced by homocysteine in human internal mammary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of AVE3085 in Attenuating Cardiac Remodeling in Mice: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac remodeling, a key pathophysiological process in the development of heart failure, is characterized by molecular, cellular, and interstitial changes that manifest as alterations in the size, shape, and function of the heart. This technical guide delves into the preclinical evidence demonstrating the efficacy of AVE3085, a novel small-molecule enhancer of endothelial nitric oxide synthase (eNOS), in mitigating cardiac remodeling in a murine model of pressure overload. We will provide a comprehensive overview of the experimental data, detailed protocols of the key methodologies employed, and a visual representation of the implicated signaling pathways. The findings presented herein underscore the therapeutic potential of eNOS enhancement as a strategy to combat adverse cardiac remodeling.

Introduction

Pathological cardiac remodeling is a final common pathway for a multitude of cardiovascular diseases, including hypertension, myocardial infarction, and valvular heart disease. The process involves a complex interplay of cardiomyocyte hypertrophy, fibroblast proliferation and activation, and excessive deposition of extracellular matrix (ECM) proteins, leading to cardiac fibrosis and stiffness. These structural changes ultimately impair cardiac function and contribute to the progression of heart failure.

Endothelial nitric oxide synthase (eNOS) is a critical enzyme that produces nitric oxide (NO), a key signaling molecule with pleiotropic effects in the cardiovascular system. NO plays a crucial role in maintaining vascular homeostasis, and its deficiency is implicated in various cardiovascular pathologies. This compound has been identified as a transcriptional enhancer of eNOS, and its therapeutic potential in cardiovascular disease is an active area of investigation. This guide focuses on the specific role of this compound in attenuating cardiac remodeling in a preclinical mouse model.

Data Presentation

The following tables summarize the key quantitative data from a pivotal study investigating the effects of this compound on cardiac remodeling in mice subjected to aortic banding.[1]

Table 1: Gravimetric and Histological Parameters of Cardiac Remodeling

| Parameter | Sham | Aortic Banding (AB) | AB + this compound (10 mg/kg/day) |

| LV Weight / Body Weight (mg/g) | 3.5 ± 0.2 | 5.8 ± 0.3 | 4.2 ± 0.2# |

| Collagen Deposition Area (%) | 2.1 ± 0.4 | 12.5 ± 1.1 | 5.3 ± 0.7# |

| Mean Myocyte Diameter (μm) | 15.2 ± 0.8 | 25.1 ± 1.2* | 18.6 ± 0.9# |

*p < 0.05 vs. Sham; #p < 0.05 vs. Aortic Banding

Table 2: Gene Expression of Hypertrophic Markers

| Gene | Sham | Aortic Banding (AB) | AB + this compound (10 mg/kg/day) |

| Atrial Natriuretic Peptide (ANP) (fold change) | 1.0 | 8.2 ± 0.7 | 3.5 ± 0.4# |

| β-Myosin Heavy Chain (β-MHC) (fold change) | 1.0 | 6.5 ± 0.6 | 2.8 ± 0.3# |

*p < 0.05 vs. Sham; #p < 0.05 vs. Aortic Banding

Table 3: Protein Expression in the Smad Signaling Pathway

| Protein | Sham | Aortic Banding (AB) | AB + this compound (10 mg/kg/day) |

| Phospho-Smad2/3 (relative to total Smad2/3) | 1.0 | 3.8 ± 0.4 | 1.7 ± 0.2# |

| Smad7 (relative to GAPDH) | 1.0 | 0.4 ± 0.1 | 0.8 ± 0.1# |

*p < 0.05 vs. Sham; #p < 0.05 vs. Aortic Banding

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Aortic Banding (AB) Mouse Model of Cardiac Remodeling

This surgical procedure induces pressure overload on the left ventricle, leading to cardiac hypertrophy and fibrosis, thus mimicking key aspects of human hypertensive heart disease.

-

Animals: Male C57BL/6 mice (8-10 weeks old).

-

Anesthesia: Mice are anesthetized with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (B1663881) (10 mg/kg).

-

Surgical Procedure:

-

A midline cervical incision is made to expose the trachea and the aortic arch.

-

The transverse aorta is carefully dissected from the surrounding tissues.

-

A 7-0 silk suture is passed under the aorta between the innominate and left common carotid arteries.

-

A 27-gauge needle is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle.

-

The needle is then quickly removed, creating a stenosis of a defined diameter.

-

The chest and skin are closed in layers.

-

Sham-operated animals undergo the same procedure without the ligation of the aorta.

-

-

Post-operative Care: Animals are provided with appropriate analgesia and monitored closely for recovery.

This compound Administration

-

Drug Preparation: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Dosing and Administration: Mice in the treatment group receive a daily oral gavage of this compound at a dose of 10 mg/kg for a period of 4 weeks, starting one day after the aortic banding surgery. The control group receives the vehicle alone.

Histological Analysis of Cardiac Fibrosis and Myocyte Hypertrophy

-

Tissue Preparation: At the end of the treatment period, hearts are excised, washed with phosphate-buffered saline (PBS), and fixed in 10% neutral buffered formalin. The hearts are then embedded in paraffin (B1166041).

-

Masson's Trichrome Staining:

-

5 µm thick paraffin sections are deparaffinized and rehydrated.

-

Sections are stained with Weigert's iron hematoxylin (B73222), followed by Biebrich scarlet-acid fuchsin.

-

Differentiation is performed in phosphomolybdic-phosphotungstic acid solution.

-

Sections are then stained with aniline (B41778) blue and differentiated in 1% acetic acid.

-

Collagen fibers are stained blue, while the myocardium is stained red.

-

-

Quantification of Fibrosis: The blue-stained fibrotic area is quantified as a percentage of the total left ventricular area using image analysis software (e.g., ImageJ).

-

Measurement of Myocyte Diameter: Heart sections are stained with hematoxylin and eosin (B541160) (H&E). The cross-sectional diameter of cardiomyocytes is measured for at least 100 cells per heart.

Gene Expression Analysis by Real-Time PCR

-

RNA Extraction: Total RNA is extracted from the left ventricular tissue using a commercial RNA isolation kit.

-

Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

Real-Time PCR: Quantitative PCR is performed using gene-specific primers for Atrial Natriuretic Peptide (ANP), β-Myosin Heavy Chain (β-MHC), and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.

Western Blot Analysis of Smad Signaling Proteins

-

Protein Extraction: Left ventricular tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-Smad2/3, total Smad2/3, Smad7, and GAPDH (as a loading control).

-

Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence detection system. The band intensities are quantified by densitometry.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Attenuating Cardiac Remodeling

The cardioprotective effects of this compound are attributed to its ability to enhance eNOS expression and activity, leading to increased NO production. This, in turn, is proposed to inhibit the pro-fibrotic Transforming Growth Factor-β (TGF-β)/Smad signaling pathway.

Caption: Proposed signaling pathway of this compound in cardiac remodeling.

Experimental Workflow

The following diagram illustrates the overall experimental design for evaluating the efficacy of this compound in the mouse model of cardiac remodeling.

Caption: Experimental workflow for the study.

Conclusion

The data presented in this technical guide provide compelling evidence for the efficacy of this compound in attenuating cardiac remodeling in a pressure-overload mouse model. By enhancing eNOS and subsequently inhibiting the pro-fibrotic Smad signaling pathway, this compound demonstrates a promising mechanism of action for the treatment of pathological cardiac hypertrophy and fibrosis. These findings warrant further investigation into the therapeutic potential of eNOS enhancers like this compound for patients at risk of developing heart failure. The detailed protocols and visual aids provided in this guide are intended to facilitate further research in this important area of cardiovascular drug discovery.

References

The eNOS Enhancer AVE3085: A Technical Overview of Its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction